molecular formula C24H19N5O12 B11539049 2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-methoxy-4-[(E)-{2-[(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11539049
M. Wt: 569.4 g/mol
InChI Key: IUFVRYAKGZFLOK-BRJLIKDPSA-N
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Description

2-METHOXY-4-[(E)-{[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitro, and amido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps. One common method includes the reaction of 2-methoxy-4,6-dinitrophenol with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with 2-methoxy-4-nitrobenzaldehyde under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-METHOXY-4-[(E)-{[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitro groups may undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • Phenol, 2-methoxy-4-(methoxymethyl)-
  • Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-

Uniqueness

2-METHOXY-4-[(E)-{[2-(2-METHOXY-4,6-DINITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H19N5O12

Molecular Weight

569.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-methoxy-4,6-dinitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H19N5O12/c1-38-20-9-14(3-8-19(20)41-24(31)15-4-6-16(7-5-15)27(32)33)12-25-26-22(30)13-40-23-18(29(36)37)10-17(28(34)35)11-21(23)39-2/h3-12H,13H2,1-2H3,(H,26,30)/b25-12+

InChI Key

IUFVRYAKGZFLOK-BRJLIKDPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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